molecular formula C11H15NO3S B6523846 ethyl 3-methyl-5-propanamidothiophene-2-carboxylate CAS No. 477567-26-3

ethyl 3-methyl-5-propanamidothiophene-2-carboxylate

Cat. No.: B6523846
CAS No.: 477567-26-3
M. Wt: 241.31 g/mol
InChI Key: SVIVWHLDEUTZRY-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-propanamidothiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a propanamide group attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-propanamidothiophene-2-carboxylate typically involves the Paal–Knorr reaction, which is known for the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . The reaction conditions often require a basic environment to facilitate the formation of the thiophene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-propanamidothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophenes and other substituted derivatives.

Scientific Research Applications

Ethyl 3-methyl-5-propanamidothiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-methylthiophene-2-carboxylate: Lacks the propanamide group.

    3-Methyl-5-propanamidothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ester.

    Ethyl 3-methyl-5-acetamidothiophene-2-carboxylate: Contains an acetamide group instead of a propanamide group.

Uniqueness

Ethyl 3-methyl-5-propanamidothiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 3-methyl-5-(propanoylamino)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-4-8(13)12-9-6-7(3)10(16-9)11(14)15-5-2/h6H,4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIVWHLDEUTZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(S1)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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